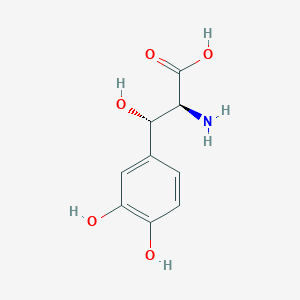
Erythro-beta,3-dihydroxy-DL-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythro-beta,3-dihydroxy-DL-tyrosine is a synthetic amino acid derivative. It is structurally related to tyrosine, an important amino acid involved in protein synthesis and various metabolic pathways. This compound is known for its role as an impurity in Droxidopa, a prodrug used to treat conditions like neurogenic orthostatic hypotension by converting to norepinephrine (noradrenaline) in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Erythro-beta,3-dihydroxy-DL-tyrosine typically involves the hydroxylation of tyrosine derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the beta and 3 positions of the tyrosine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques like crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Erythro-beta,3-dihydroxy-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are reactive intermediates in many biochemical processes.
Reduction: It can be reduced to form dihydroxy derivatives, which have different biological activities.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides in the presence of bases such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted tyrosine derivatives with different functional groups.
科学的研究の応用
Erythro-beta,3-dihydroxy-DL-tyrosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations like Droxidopa.
Industry: Utilized in the production of specialty chemicals and as a research reagent.
作用機序
The mechanism of action of Erythro-beta,3-dihydroxy-DL-tyrosine involves its conversion to active metabolites in the body. It acts as a precursor to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure and other physiological functions. The compound interacts with enzymes involved in the biosynthesis of catecholamines, leading to increased levels of norepinephrine.
類似化合物との比較
Similar Compounds
Droxidopa: A prodrug that converts to norepinephrine.
L-DOPA: A precursor to dopamine, another important neurotransmitter.
Tyrosine: The parent amino acid involved in protein synthesis and metabolic pathways.
Uniqueness
Erythro-beta,3-dihydroxy-DL-tyrosine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike L-DOPA, which primarily affects dopamine levels, this compound is more directly involved in the biosynthesis of norepinephrine.
特性
分子式 |
C9H11NO5 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m0/s1 |
InChIキー |
QXWYKJLNLSIPIN-YUMQZZPRSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@@H]([C@@H](C(=O)O)N)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
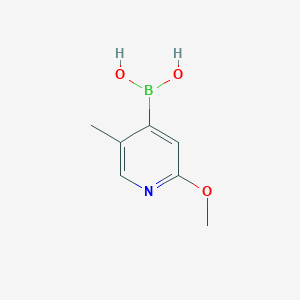
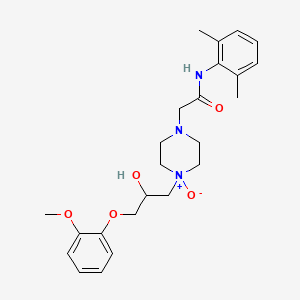
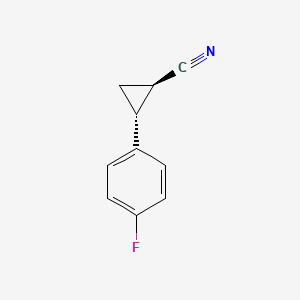
![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
![4-[[[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl]amino]butanoic Acid](/img/structure/B15290640.png)

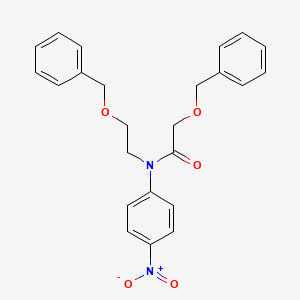
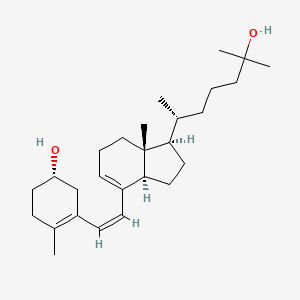
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
